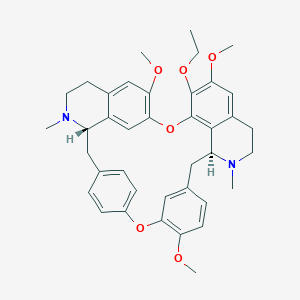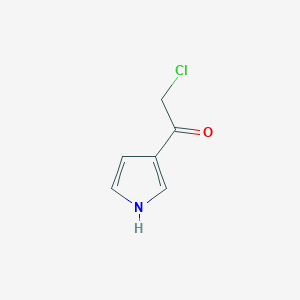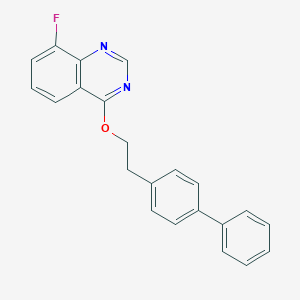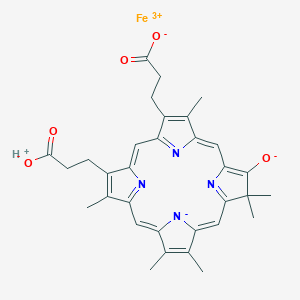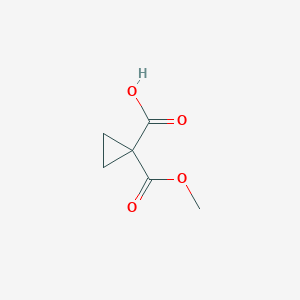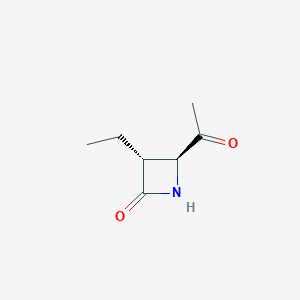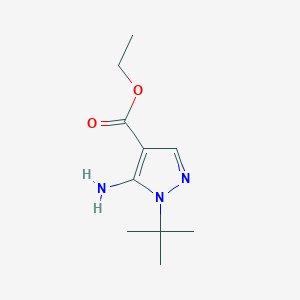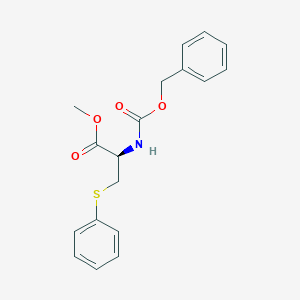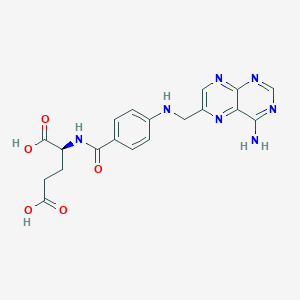
2-Desaminopterin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Desaminopterin is a chemical compound that belongs to the family of folate analogs. It is a potent inhibitor of dihydrofolate reductase (DHFR) and has been widely used in scientific research for its ability to inhibit the growth of cancer cells.
Mechanism Of Action
2-Desaminopterin acts by inhibiting 2-Desaminopterin, which is an enzyme that is essential for the synthesis of nucleotides. 2-Desaminopterin converts dihydrofolate to tetrahydrofolate, which is required for the synthesis of thymidylate and purines. Inhibition of 2-Desaminopterin by 2-Desaminopterin leads to a depletion of tetrahydrofolate, which results in the inhibition of DNA synthesis and cell growth.
Biochemical And Physiological Effects
2-Desaminopterin has been shown to have potent anticancer activity in vitro and in vivo. It has also been shown to inhibit the growth of bacterial and parasitic infections. In addition, it has been shown to induce apoptosis, which is a programmed cell death mechanism. However, it has also been shown to have toxic effects on normal cells, which limits its use in clinical settings.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Desaminopterin in lab experiments is its ability to selectively inhibit 2-Desaminopterin, which allows for the study of its role in nucleotide synthesis and cell growth. However, its toxicity to normal cells limits its use in certain experiments. In addition, its synthesis is complex and time-consuming, which can be a limitation in some studies.
Future Directions
There are several future directions for the use of 2-Desaminopterin in scientific research. One direction is the development of new analogs that have improved potency and selectivity. Another direction is the study of its mechanism of action in different cell types and in combination with other drugs. Furthermore, the use of 2-Desaminopterin in drug delivery systems and in the development of targeted therapies is an area of active research.
Synthesis Methods
The synthesis of 2-Desaminopterin involves several steps. The first step is the protection of the amino group of p-aminobenzoic acid with a tert-butyloxycarbonyl (Boc) group. This is followed by the introduction of a methyl group at the para position of the benzene ring. The protected p-aminobenzoic acid is then coupled with 2,4-diaminopyrimidine to form the intermediate compound, which is then deprotected to obtain 2-Desaminopterin.
Scientific Research Applications
2-Desaminopterin has been extensively used in scientific research for its ability to inhibit 2-Desaminopterin, an enzyme that is essential for the synthesis of nucleotides. It has been used as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been used in the study of bacterial and parasitic infections, as well as in the development of new drugs.
properties
CAS RN |
118869-51-5 |
|---|---|
Product Name |
2-Desaminopterin |
Molecular Formula |
C19H19N7O5 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(4-aminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H19N7O5/c20-16-15-17(24-9-23-16)22-8-12(25-15)7-21-11-3-1-10(2-4-11)18(29)26-13(19(30)31)5-6-14(27)28/h1-4,8-9,13,21H,5-7H2,(H,26,29)(H,27,28)(H,30,31)(H2,20,22,23,24)/t13-/m0/s1 |
InChI Key |
ACWNWYYLDYBWEG-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC=N3)N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC=N3)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC=N3)N |
synonyms |
2-desaminopterin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



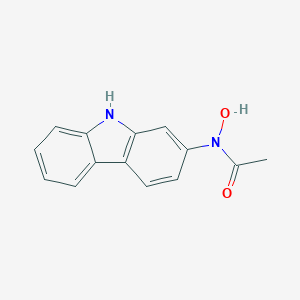
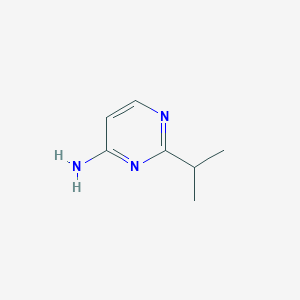
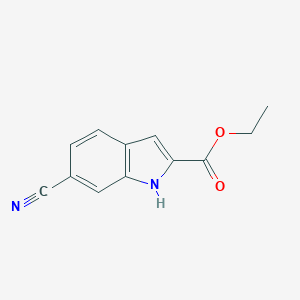
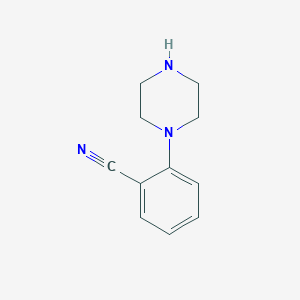
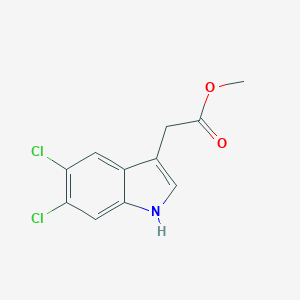
![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)
